molecular formula C12H9ClN4O2 B11229183 7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11229183
M. Wt: 276.68 g/mol
InChI Key: XFDLPCRODCOKKO-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a triazole ring fused with a pyrimidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorobenzaldehyde with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired triazolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of dicationic molten salts as catalysts, which offer high yields and environmentally friendly conditions . The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

7-(3-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H9ClN4O2/c13-8-3-1-2-7(4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16)

InChI Key

XFDLPCRODCOKKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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